REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8]>S(Cl)(Cl)=O>[C:7]([OH:9])(=[O:8])/[CH:6]=[CH:5]/[C:4]1[CH:10]=[CH:11][C:12]([OH:13])=[C:2]([OH:1])[CH:3]=1
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC(=O)O)C=CC1O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 5 hours at 40-60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in thoroughly dried ethyl acetate
|
Type
|
ADDITION
|
Details
|
the solution was slowly added to a solution of 5-methoxy tryptamine (1.2 g) in benzene, which
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
water (10 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture again stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the solution was washed successively with water, saturated NaHCO3 solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the product was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to remove byproducts
|
Type
|
CUSTOM
|
Details
|
was further purified by recrystallization from ethyl acetate/hexane solution
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C1=CC(O)=C(O)C=C1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8]>S(Cl)(Cl)=O>[C:7]([OH:9])(=[O:8])/[CH:6]=[CH:5]/[C:4]1[CH:10]=[CH:11][C:12]([OH:13])=[C:2]([OH:1])[CH:3]=1
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC(=O)O)C=CC1O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 5 hours at 40-60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in thoroughly dried ethyl acetate
|
Type
|
ADDITION
|
Details
|
the solution was slowly added to a solution of 5-methoxy tryptamine (1.2 g) in benzene, which
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
water (10 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture again stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the solution was washed successively with water, saturated NaHCO3 solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the product was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to remove byproducts
|
Type
|
CUSTOM
|
Details
|
was further purified by recrystallization from ethyl acetate/hexane solution
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C1=CC(O)=C(O)C=C1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8]>S(Cl)(Cl)=O>[C:7]([OH:9])(=[O:8])/[CH:6]=[CH:5]/[C:4]1[CH:10]=[CH:11][C:12]([OH:13])=[C:2]([OH:1])[CH:3]=1
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC(=O)O)C=CC1O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 5 hours at 40-60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in thoroughly dried ethyl acetate
|
Type
|
ADDITION
|
Details
|
the solution was slowly added to a solution of 5-methoxy tryptamine (1.2 g) in benzene, which
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
water (10 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture again stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the solution was washed successively with water, saturated NaHCO3 solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the product was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to remove byproducts
|
Type
|
CUSTOM
|
Details
|
was further purified by recrystallization from ethyl acetate/hexane solution
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C1=CC(O)=C(O)C=C1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |